N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide
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Overview
Description
N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide is a synthetic organic compound characterized by its unique structural features, including an indazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indazole Core: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indazole core is constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-Isopropylation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in intermediates during synthesis, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound has shown potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agrochemicals: Potential use as a precursor in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Polymers: Incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide exerts its effects is largely dependent on its interaction with molecular targets. These targets may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
Proteins: Interaction with proteins, affecting their structure and function.
Comparison with Similar Compounds
N-Isopropyl-4-(4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-Isopropyl-4-(3-chloro-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Substitution of the trifluoromethyl group with a chloro group, affecting reactivity and application.
Uniqueness: The presence of the trifluoromethyl group in N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide imparts unique electronic properties, enhancing its stability and reactivity. This makes it a valuable compound in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C18H20F3N3O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-propan-2-yl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide |
InChI |
InChI=1S/C18H20F3N3O/c1-11(2)22-17(25)12-7-9-13(10-8-12)24-15-6-4-3-5-14(15)16(23-24)18(19,20)21/h7-11H,3-6H2,1-2H3,(H,22,25) |
InChI Key |
RWTQYGUCVRJWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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